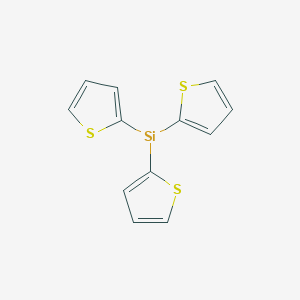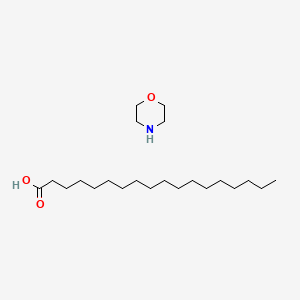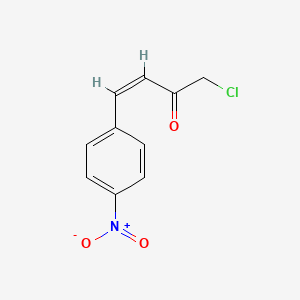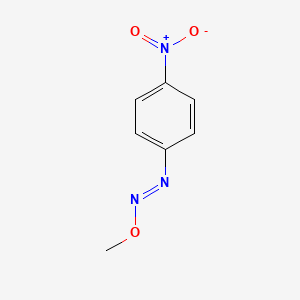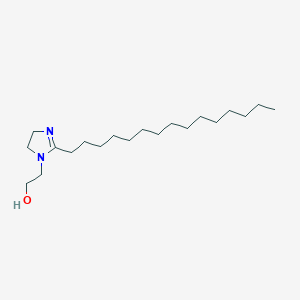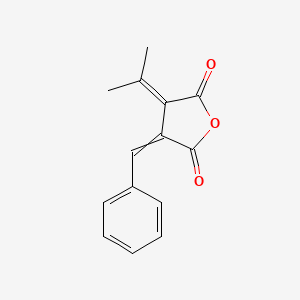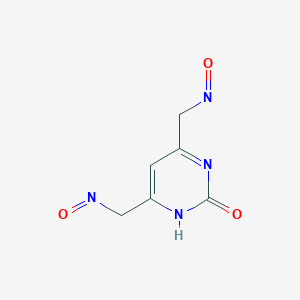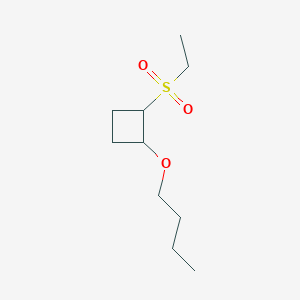
1-Butoxy-2-ethylsulfonylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-2-ethylsulfonylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with butoxy and ethylsulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-2-ethylsulfonylcyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethoxycarbonyl isothiocyanate with corresponding ether alcohols, such as 1-butoxy-2-propanol . This reaction proceeds under mild conditions and yields the desired cyclobutane derivative with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butoxy-2-ethylsulfonylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the butoxy or ethylsulfonyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, substituted cyclobutanes, and various derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Butoxy-2-ethylsulfonylcyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Butoxy-2-ethylsulfonylcyclobutane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies on its binding affinity, molecular interactions, and biological effects are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-Butoxy-2-ethylsulfonylcyclopentane: Similar structure but with a five-membered ring.
1-Butoxy-2-ethylsulfonylcyclohexane: Similar structure but with a six-membered ring.
1-Butoxy-2-ethylsulfonylcyclopropane: Similar structure but with a three-membered ring.
Uniqueness: 1-Butoxy-2-ethylsulfonylcyclobutane is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties. The strain in the cyclobutane ring can influence its reactivity and stability, making it a valuable compound for specific applications that require these unique characteristics.
Eigenschaften
CAS-Nummer |
7144-92-5 |
|---|---|
Molekularformel |
C10H20O3S |
Molekulargewicht |
220.33 g/mol |
IUPAC-Name |
1-butoxy-2-ethylsulfonylcyclobutane |
InChI |
InChI=1S/C10H20O3S/c1-3-5-8-13-9-6-7-10(9)14(11,12)4-2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
HMOXAKDKMKPIIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1CCC1S(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



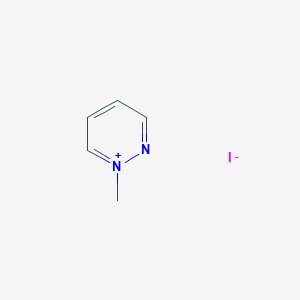
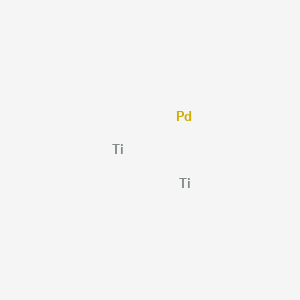
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
